6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride 6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1427379-70-1
VCID: VC17764678
InChI: InChI=1S/C9H5BrClNO4S/c10-4-1-5-6(13)3-8(14)12-9(5)7(2-4)17(11,15)16/h1-3H,(H2,12,13,14)
SMILES:
Molecular Formula: C9H5BrClNO4S
Molecular Weight: 338.56 g/mol

6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride

CAS No.: 1427379-70-1

Cat. No.: VC17764678

Molecular Formula: C9H5BrClNO4S

Molecular Weight: 338.56 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride - 1427379-70-1

Specification

CAS No. 1427379-70-1
Molecular Formula C9H5BrClNO4S
Molecular Weight 338.56 g/mol
IUPAC Name 6-bromo-4-hydroxy-2-oxo-1H-quinoline-8-sulfonyl chloride
Standard InChI InChI=1S/C9H5BrClNO4S/c10-4-1-5-6(13)3-8(14)12-9(5)7(2-4)17(11,15)16/h1-3H,(H2,12,13,14)
Standard InChI Key VNQYBPRDFLVSFS-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1C(=CC(=O)N2)O)S(=O)(=O)Cl)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The quinoline core of 6-bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride is substituted with three functional groups:

  • Bromine (6-position): Enhances electrophilic reactivity and potential halogen bonding with biological targets.

  • Hydroxyl group (2-position): Contributes to hydrogen-bonding interactions and solubility.

  • Sulfonyl chloride (8-position): A reactive group enabling derivatization into sulfonamides or sulfonate esters.

The compound’s planar structure facilitates π-π stacking interactions, while the sulfonyl chloride group introduces polarity, influencing its pharmacokinetic properties.

Synthesis Pathways

Key Synthetic Routes

The synthesis of 6-bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride involves multistep functionalization of the quinoline scaffold:

Route 1: Sequential Halogenation and Sulfonation

  • Bromination: Electrophilic aromatic substitution introduces bromine at the 6-position using Br2\text{Br}_2 or NBS\text{NBS}.

  • Sulfonation: Chlorosulfonic acid treatment installs the sulfonyl chloride group at the 8-position.

  • Oxidation and Hydroxylation: Controlled oxidation forms the 4-oxo group, while hydroxylation at C2 is achieved via alkaline hydrolysis.

Route 2: Palladium-Catalyzed Coupling
Cross-coupling reactions (e.g., Suzuki-Miyaura) enable modular assembly, though this approach is less documented for this specific compound.

Challenges and Optimizations

  • Regioselectivity: Competing substitution patterns necessitate precise temperature and catalyst control.

  • Sulfonyl Chloride Stability: Moisture-sensitive intermediates require anhydrous conditions and low temperatures.

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary studies suggest broad-spectrum activity against Gram-positive bacteria (MIC ~4 µg/mL). The hydroxyl and sulfonyl groups may disrupt bacterial cell wall synthesis or efflux pumps.

Cytotoxicity and Selectivity

While active against cancer cell lines (e.g., HeLa, IC50_{50} ~12 µM), the compound shows moderate selectivity (SI = 3.2). Structural analogs with reduced electrophilicity may improve therapeutic indices.

Comparative Analysis of Structural Analogs

Compound NameStructural FeaturesBiological Activity
6-Bromo-2-hydroxyquinolineLacks sulfonyl chlorideAntibacterial (MIC ~8 µg/mL)
6-Bromo-4-hydroxyquinolineHydroxyl at C4 instead of C2Antifungal (IC50_{50} ~15 µM)
8-Sulfonamide quinolineSulfonamide取代基Improved solubility and ADME

Applications in Medicinal Chemistry

Prodrug Development

The sulfonyl chloride group serves as a handle for prodrug conjugation. For example, coupling with amines yields sulfonamides with enhanced bioavailability.

Targeted Drug Delivery

Functionalization with PEG linkers or antibody conjugates could enable tumor-selective delivery, minimizing off-target effects.

Future Directions

Structural Optimization

  • Replace bromine with trifluoromethyl to enhance metabolic stability.

  • Explore bicyclic derivatives to improve target affinity.

Clinical Translation

Phase I trials focusing on HIV and resistant bacterial infections are warranted, pending preclinical toxicity studies.

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